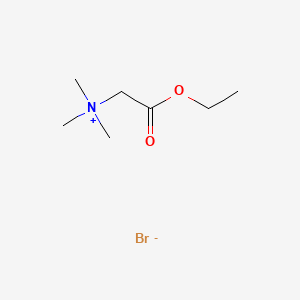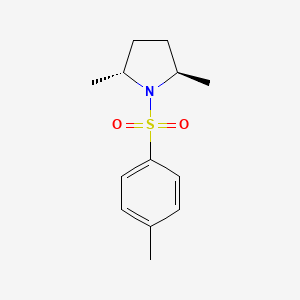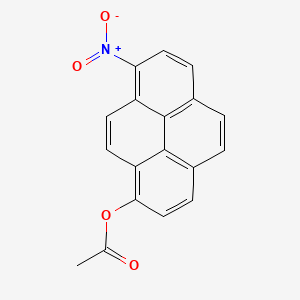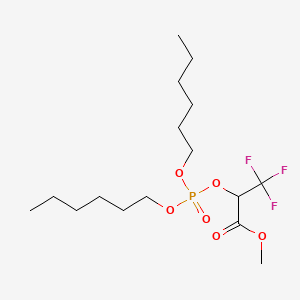
4-Methyl-2-undecyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-undecyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as solvents and intermediates in organic synthesis. The compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group at the 4-position and an undecyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-undecyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of 4-methyl-2-undecanal with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-undecyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-Methyl-2-undecyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-undecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with no substituents on the ring, used as a solvent and in polymer production.
2-Ethyl-4-methyl-1,3-dioxolane: Similar structure with an ethyl group at the 2-position, known for its use in resin manufacturing.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group, used in radical ring-opening polymerization.
Uniqueness
4-Methyl-2-undecyl-1,3-dioxolane is unique due to its long undecyl chain, which imparts distinct hydrophobic properties and enhances its utility in various applications compared to its simpler analogs .
Properties
CAS No. |
82925-11-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
4-methyl-2-undecyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
JFXUQHNNZUFXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


